

Spectral Data Analysis of Beta-Mangostin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Beta-Mangostin**

Cat. No.: **B1662517**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data of **Beta-Mangostin**, a naturally occurring xanthone found in the pericarp of the mangosteen fruit (*Garcinia mangostana*). The document focuses on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a clear, tabular format for easy comparison and interpretation. Detailed experimental protocols and a visual representation of the analytical workflow are also included to assist researchers in their studies of this promising bioactive compound.

Mass Spectrometry (MS) Data

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For **Beta-Mangostin**, Electron Ionization Mass Spectrometry (EIMS) and Time-of-Flight Electrospray Ionization Mass Spectrometry (TOF ESI/MS) are commonly employed.

Table 1: Mass Spectrometry Data for **Beta-Mangostin**

Parameter	Value	Reference
Molecular Formula	C ₂₅ H ₂₈ O ₆	[1]
Molecular Weight	424.5 g/mol	[1]
Exact Mass	424.18858861 Da	[1]
Monoisotopic Mass	424.18858861 Da	[1]
EIMS [M] ⁺	m/z 424	[2]
TOF ESI/MS [M+H] ⁺	m/z 425	

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. Both ¹H (proton) and ¹³C (carbon) NMR are essential for the structural elucidation of **Beta-Mangostin**. The data presented below was obtained in deuterated chloroform (CDCl₃).

Table 2: ¹H NMR Spectral Data of **Beta-Mangostin** (in CDCl₃)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
OH-1	13.35	s	
H-4	6.25	s	
H-5	6.72	s	
OCH ₃ -3	3.79	s	
OCH ₃ -7	3.82	s	
H-11	4.10	d	7.3
H-12	5.26	t	7.3
H-14	1.82	s	
H-15	1.68	s	
H-16	3.37	d	7.3
H-17	5.26	t	7.3
H-19	1.84	s	
H-20	1.71	s	

Table 3: ^{13}C NMR Spectral Data of **Beta-Mangostin** (in CDCl_3)

Position	Chemical Shift (δ , ppm)
1	161.7
2	111.4
3	163.4
4	92.9
4a	155.8
5	101.8
5a	155.0
6	137.2
7	142.5
8	109.7
8a	103.8
9	182.2
10	112.2
11	21.5
12	121.7
13	132.0
14	18.2
15	25.9
16	26.5
17	123.5
18	131.5
19	17.8
20	25.7

OCH ₃ -3	61.9
OCH ₃ -7	61.2

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for **Beta-Mangostin**, based on common laboratory practices.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass measurements.

Sample Preparation:

- Prepare a stock solution of **Beta-Mangostin** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
- Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis Conditions:

- Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
- Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is common.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 1-5 µL.
- Ionization Mode: Positive ion mode is generally used for **Beta-Mangostin** to detect the [M+H]⁺ ion.

- Mass Spectrometer Conditions:

- Capillary Voltage: 3.5-4.5 kV
- Nebulizer Pressure: 25-45 psi
- Drying Gas Flow: 5-10 L/min
- Gas Temperature: 250-350 °C
- Mass Range: m/z 100-1000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

Sample Preparation:

- Dissolve 5-10 mg of purified **Beta-Mangostin** in approximately 0.5-0.7 mL of deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

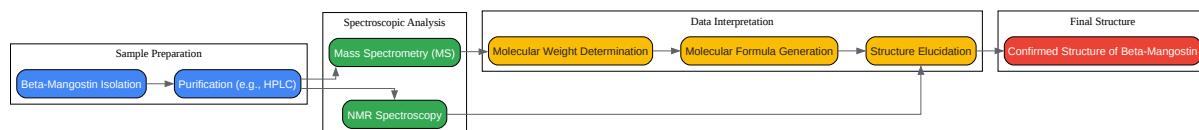
NMR Experiments:

- ^1H NMR:
 - Acquire a standard one-dimensional proton NMR spectrum.
 - Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.
- ^{13}C NMR:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
- 2D NMR (Optional but Recommended for full structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton couplings.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

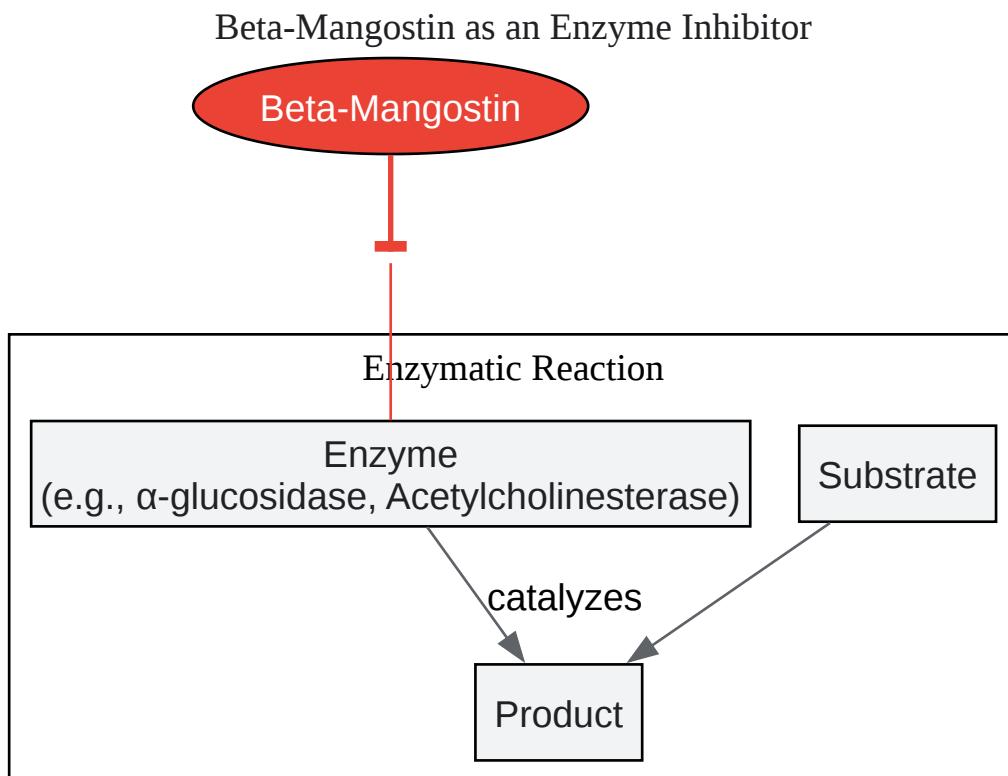
Visualizations

The following diagrams illustrate the general workflow for the spectral analysis of **Beta-Mangostin** and a representation of its inhibitory action on enzymes, a key aspect of its bioactivity.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectral analysis of **Beta-Mangostin**.



[Click to download full resolution via product page](#)

Caption: **Beta-Mangostin**'s inhibitory action on enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Beta-Mangostin | C₂₅H₂₈O₆ | CID 5495925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Spectral Data Analysis of Beta-Mangostin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662517#spectral-data-analysis-of-beta-mangostin-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com